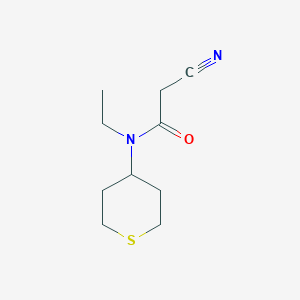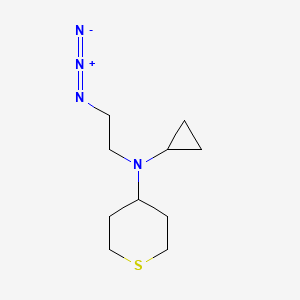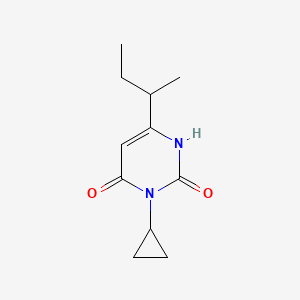
6-(Butan-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tetrahydropyrimidine-2,4-diones, including compounds with structural similarities to 6-(Butan-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, are synthesized through various chemical reactions. For instance, N-substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones have been reacted with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives. These derivatives can undergo O,C-migration of the acyl group, leading to the formation of 3-acyl derivatives, which can be further transformed into enamino derivatives under specific conditions (Rubinov et al., 2008).
Biological Activities
Research on tetrahydropyrimidine derivatives also extends to their biological activities, including antiviral, antimicrobial, and potential anticancer properties. For example, certain tetrahydropyrimidine-2,4-dione derivatives have shown moderate to high antiviral activities against hepatitis B virus (HBV), highlighting the potential of these compounds in antiviral research (El‐Sayed et al., 2009). Additionally, the synthesis and evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have been reported, with some compounds demonstrating preliminary in vitro cytotoxicity against cancer cell lines, indicating their potential application in cancer therapy (Udayakumar et al., 2017).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized in the development of novel crown-containing hydrogen-bonded supramolecular assemblies. This application showcases the utility of tetrahydropyrimidine derivatives in the field of supramolecular chemistry, where they can serve as building blocks for complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-butan-2-yl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(2)9-6-10(14)13(8-4-5-8)11(15)12-9/h6-8H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLROGHMMOAUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



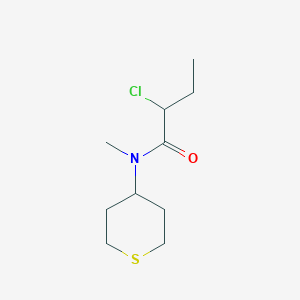
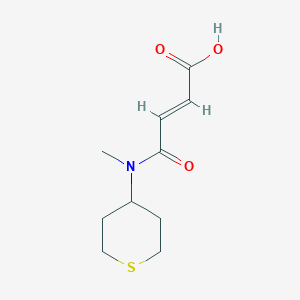
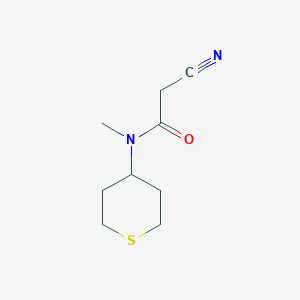
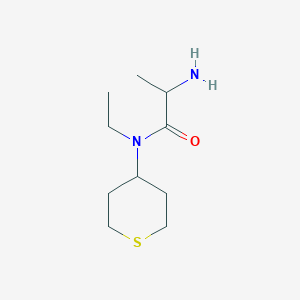
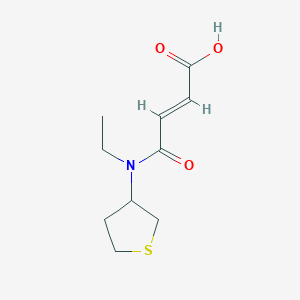

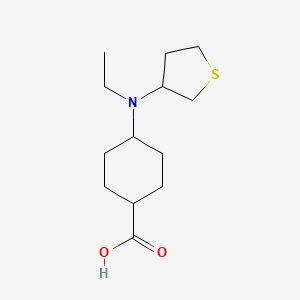
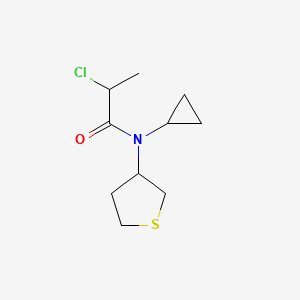
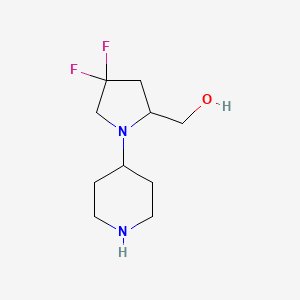
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1490335.png)
